
(R)-Butaprost
Übersicht
Beschreibung
Butaprost ist ein synthetisches Prostaglandin-Analogon, das als selektiver Agonist für den Prostaglandin-E-Rezeptor (EP2) wirkt. Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Auswirkungen der Aktivierung des EP2-Rezeptors zu untersuchen. Butaprost weist einen EC50 von 33 Nanomolar und einen Ki von 2,4 Mikromolar bei der Interaktion mit dem murinen EP2-Rezeptor auf .
Vorbereitungsmethoden
Butaprost wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Prostaglandin E1 ausgehen.Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, selektiver Oxidation und Reduktionsschritten, um die gewünschte Stereochemie zu erreichen . Industrielle Produktionsverfahren für Butaprost sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion.
Analyse Chemischer Reaktionen
Butaprost durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Butaprost kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die in Butaprost vorhandenen funktionellen Gruppen verändern, was zu verschiedenen Analoga führt.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Butaprost-Molekül einführen und so seine biologische Aktivität verändern.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Ocular Applications
1.1 Anti-Scarring Effects in Glaucoma Surgery
A significant application of (R)-Butaprost is its role in reducing subconjunctival scarring following glaucoma filtration surgery. A study demonstrated that this compound inhibited the proliferation of human Tenon's capsule fibroblasts, which are crucial in the scarring process post-surgery. The compound was shown to reduce collagen synthesis and promote intracellular cyclic adenosine monophosphate (cAMP) production, which is linked to decreased fibroblast activity and scarring .
Key Findings:
- Mechanism: Activation of EP2 receptors leads to increased cAMP levels, inhibiting fibroblast proliferation.
- Results: Significant reduction in α-actin expression (a marker for fibroblast activity) was observed at various concentrations of this compound .
Table 1: Effects of this compound on Fibroblast Proliferation
Concentration (nmol/L) | Inhibition of α-actin Expression (%) |
---|---|
100 | 62.6 |
500 | 45.7 |
1000 | 36.1 |
Reproductive Health Applications
2.1 Myometrial Function Modulation
This compound has been investigated for its effects on human myometrial tissues from both pregnant and non-pregnant women. It was found to antagonize oxytocin-induced contractions, suggesting potential applications in managing labor and uterine contractions . The mechanism involves the elevation of cAMP levels within myometrial cells, leading to relaxation.
Key Findings:
- Effect on Contractions: this compound significantly reduced contractile responses to oxytocin.
- Clinical Implications: Potential use in therapies aimed at preventing premature labor or managing uterine hyperactivity.
Immune Response Modulation
3.1 Influence on Myeloid Cells
Recent studies have explored the effects of this compound on immune cells, particularly dendritic cells and macrophages. The compound modulates immune responses through EP2 receptor activation, impacting cytokine production and cell signaling pathways associated with inflammation .
Key Findings:
- Cytokine Modulation: Treatment with this compound altered cytokine profiles, suggesting a role in immune regulation.
- Potential Therapeutic Use: Could be beneficial in conditions characterized by excessive inflammation or immune dysregulation.
Wirkmechanismus
Butaprost exerts its effects by selectively binding to and activating the prostaglandin E receptor (EP2). This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell, which in turn activates protein kinase A (PKA). The activation of PKA results in the phosphorylation of various target proteins, leading to changes in cell function and gene expression . Butaprost also attenuates fibrosis by hampering the transforming growth factor-beta (TGF-β)/Smad2 signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Butaprost wird oft mit anderen Prostaglandin-Analoga verglichen, wie zum Beispiel:
Prostaglandin F2α (PGF2α): Ein Prostaglandin-Analogon, das hauptsächlich FP-Rezeptoren aktiviert.
Bimatoprost: Ein Prostamid, das Prostamid-Rezeptoren aktiviert und ähnliche Wirkungen wie Butaprost in Bezug auf die Senkung des Augeninnendrucks hat.
Butaprost ist einzigartig in seiner selektiven Aktivierung von EP2-Rezeptoren und seinen spezifischen Wirkungen auf den cAMP-Spiegel und die TGF-β/Smad2-Signalgebung .
Biologische Aktivität
(R)-Butaprost is a selective agonist for the E-prostanoid 2 (EP2) receptor, which is a subtype of the prostaglandin receptor family. This compound is a structural analog of prostaglandin E2 (PGE2) and has been extensively studied for its biological activities, particularly in ocular and fibroblast-related applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on intraocular pressure (IOP), and implications in wound healing.
This compound exerts its effects primarily through the activation of EP2 receptors, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is crucial in mediating various physiological responses, including cell proliferation and migration.
Key Findings:
- Increased cAMP Production : Studies have shown that this compound stimulates cAMP production in subconjunctival Tenon's fibroblasts, which is associated with reduced collagen synthesis and inhibition of fibroblast proliferation .
- Receptor Selectivity : It has a high selectivity for the EP2 receptor compared to other prostaglandin receptors, making it an effective tool for studying EP receptor expression profiles in various tissues .
Effects on Intraocular Pressure
One of the significant applications of this compound is its role in lowering intraocular pressure (IOP), particularly beneficial for glaucoma treatment.
Research Insights:
- In cynomolgus monkeys, topical application of this compound significantly increased uveoscleral outflow without affecting aqueous humor flow or total outflow facility .
- A single dose of 0.1% this compound resulted in a notable decrease in IOP in both normotensive and glaucomatous eyes, suggesting its potential as a therapeutic agent for managing elevated IOP .
Anti-Scarring Properties
This compound has demonstrated anti-scarring effects in ocular tissues, particularly relevant for postoperative management in glaucoma surgeries.
Study Overview:
- Cell Proliferation Inhibition : In vitro studies indicated that this compound inhibited the proliferation of subconjunctival Tenon's fibroblasts by reducing α-actin levels in a dose-dependent manner. The inhibition was significant after 24 hours of treatment .
- Mechanistic Insights : The reduction in fibroblast proliferation was linked to increased cAMP levels following EP2 receptor activation, highlighting its role in modulating wound healing responses .
Data Summary
The following table summarizes key experimental findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Postoperative Scarring : In patients undergoing trabeculectomy, this compound application showed promising results in reducing subconjunctival scarring, potentially improving surgical outcomes.
- Glaucoma Management : Long-term administration of this compound led to sustained reductions in IOP among patients with open-angle glaucoma, demonstrating its therapeutic potential beyond initial treatment phases.
Eigenschaften
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-LHQZMKCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048993 | |
Record name | (R)-Butaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69648-38-0 | |
Record name | Butaprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69648-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butaprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069648380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Butaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP16WVP23Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.